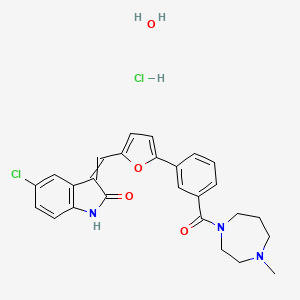

CX-6258 hydrochloride hydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C26H27Cl2N3O4 |

|---|---|

Molekulargewicht |

516.4 g/mol |

IUPAC-Name |

5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride |

InChI |

InChI=1S/C26H24ClN3O3.ClH.H2O/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H;1H2 |

InChI-Schlüssel |

ZOZTWDKBSOVPDP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.O.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of CX-6258 Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride hydrate (B1144303) is a potent, orally bioavailable small molecule inhibitor targeting the Pim kinase family. This technical guide provides an in-depth overview of its mechanism of action, supported by preclinical data. The document details the core pharmacology of CX-6258, its effects on critical cell signaling pathways, and its anti-proliferative activity in various cancer models. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visually represented through diagrams generated using DOT language to facilitate a comprehensive understanding of this investigational anti-cancer agent.

Core Mechanism of Action: Pan-Pim Kinase Inhibition

CX-6258 acts as a potent and selective pan-inhibitor of the Pim (Provirus integration site for Moloney murine leukemia virus) family of serine/threonine kinases, which includes three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3][4] These kinases are crucial downstream effectors of various oncogenic signaling pathways and are frequently overexpressed in a wide range of hematological malignancies and solid tumors.[2] The Pim kinases play a significant role in regulating cell survival, proliferation, and apoptosis.[2]

CX-6258 exerts its therapeutic effect by binding to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of their downstream substrates.[5] This inhibition leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Table 1: Biochemical Potency of CX-6258 Against Pim Kinase Isoforms

| Kinase Target | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Data sourced from multiple references.[1][3][4][6]

Impact on Downstream Signaling Pathways

The expression of Pim kinases is regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[2] Once expressed, Pim kinases phosphorylate a number of downstream targets that are critical for cell survival and proliferation. CX-6258, by inhibiting Pim kinases, effectively blocks these downstream signaling events.

Key downstream effects of CX-6258 include the dose-dependent inhibition of phosphorylation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter) at serine 112 and the translation regulator 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) at threonines 37 and 46.[1][3][6] The phosphorylation of Bad by Pim kinases inhibits its pro-apoptotic function.[2] By preventing this phosphorylation, CX-6258 promotes apoptosis. The phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. Inhibition of 4E-BP1 phosphorylation by CX-6258 suppresses the translation of these key proteins.

In Vitro Anti-Proliferative Activity and Synergy

CX-6258 demonstrates potent anti-proliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 0.02 to 3.7 µM.[1][4] The highest sensitivity is observed in acute leukemia cell lines.[1][4]

Furthermore, CX-6258 exhibits synergistic effects when combined with standard chemotherapeutic agents. This suggests a potential role for CX-6258 in combination therapies to overcome chemoresistance.

Table 2: In Vitro Anti-Proliferative Activity of CX-6258

| Cell Line | Cancer Type | IC50 (µM) |

| Various | Human Cancer Cell Lines | 0.02 - 3.7 |

Data represents a range across multiple cell lines.[1][4]

Table 3: Synergistic Effects of CX-6258 in Combination Therapy

| Combination Agent | Molar Ratio (CX-6258:Agent) | Combination Index (CI50) |

| Doxorubicin | 10:1 | 0.40 |

| Paclitaxel | 100:1 | 0.56 |

A CI50 value < 1 indicates synergy.[1]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of CX-6258 has been confirmed in in vivo xenograft models. Oral administration of CX-6258 resulted in a dose-dependent inhibition of tumor growth in mice bearing human acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3) xenografts.

Table 4: In Vivo Efficacy of Orally Administered CX-6258

| Xenograft Model | Cell Line | Dosage (mg/kg, daily) | Tumor Growth Inhibition (TGI) |

| Acute Myeloid Leukemia | MV-4-11 | 50 | 45% |

| Acute Myeloid Leukemia | MV-4-11 | 100 | 75% |

| Prostate Adenocarcinoma | PC3 | 50 | 51% |

Data sourced from multiple references.[2]

Experimental Protocols

Radiometric Pim Kinase Assay

This assay measures the ability of CX-6258 to inhibit the phosphorylation of a substrate by recombinant human Pim kinases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. altogenlabs.com [altogenlabs.com]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

CX-6258 Hydrochloride Hydrate: A Pan-Pim Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride hydrate (B1144303) is a potent, orally bioavailable, and selective small molecule inhibitor of the Pim (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] This family, comprising Pim-1, Pim-2, and Pim-3, is implicated in a multitude of cellular processes integral to tumorigenesis, including cell cycle progression, apoptosis, and protein translation. Overexpression of Pim kinases is a documented hallmark of various hematological and solid tumors, rendering them a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of CX-6258 hydrochloride hydrate, encompassing its mechanism of action, chemical properties, and detailed experimental protocols for its evaluation.

Chemical Properties and Structure

This compound is the hydrochloride salt of (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one.[4] Its structure is characterized by a central oxindole (B195798) core linked to a furan (B31954) ring, which in turn is substituted with a phenyl group bearing a diazepane moiety. This compound is an orange solid powder.[3]

| Property | Value | Reference |

| Molecular Formula | C26H24ClN3O3 · HCl · H2O | [1][3] |

| Molecular Weight | 498.40 g/mol (anhydrous HCl salt) | [1] |

| CAS Number | 1353858-99-7 (HCl hydrate) | [3] |

| Appearance | Orange solid powder | [3] |

Mechanism of Action: Pan-Pim Kinase Inhibition

CX-6258 is an ATP-competitive inhibitor that targets the kinase activity of all three Pim isoforms with high potency.[5] By binding to the ATP-binding pocket of the Pim kinases, CX-6258 prevents the phosphorylation of their downstream substrates, thereby modulating critical cellular signaling pathways.

Inhibition of Apoptosis

A primary oncogenic function of Pim kinases is the suppression of apoptosis. They achieve this by phosphorylating key pro-apoptotic proteins, most notably Bad (Bcl-2-associated death promoter) and the pro-apoptotic protein 4E-BP1.[1][6] Phosphorylation of Bad at serine 112 by Pim kinases leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7] Similarly, phosphorylation of 4E-BP1 disrupts its interaction with the eukaryotic translation initiation factor 4E (eIF4E), promoting cap-dependent translation of proteins involved in cell survival and proliferation.[8]

CX-6258, by inhibiting Pim kinases, prevents the phosphorylation of Bad and 4E-BP1.[1][8] This leads to the activation of the apoptotic cascade, a key mechanism behind its anti-cancer activity.

Quantitative Data

Biochemical Potency

CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms in biochemical assays.

| Target | IC50 (nM) | Reference |

| Pim-1 | 5 | [1] |

| Pim-2 | 25 | [1] |

| Pim-3 | 16 | [1] |

In Vitro Antiproliferative Activity

CX-6258 exhibits broad antiproliferative activity against a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 | [1] |

| PC3 | Prostate Cancer | 0.452 | |

| Various | Panel of human cancer cell lines | 0.02 - 3.7 | [1] |

In Vivo Efficacy

In preclinical xenograft models, orally administered CX-6258 has demonstrated significant dose-dependent tumor growth inhibition.

| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% | |

| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% | |

| PC3 | Prostate Cancer | 50 | 51% |

Synergistic Effects

CX-6258 has been shown to act synergistically with standard chemotherapeutic agents, suggesting its potential in combination therapies.

| Combination | Cell Line | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) | Reference |

| CX-6258 + Doxorubicin | PC3 | 10:1 | 0.40 | |

| CX-6258 + Paclitaxel | PC3 | 100:1 | 0.56 |

Experimental Protocols

Radiometric Kinase Assay

This protocol is adapted for the determination of the inhibitory activity of CX-6258 against Pim kinases.[1][9]

Materials:

-

Recombinant human Pim-1, Pim-2, or Pim-3

-

Peptide substrate: RSRHSSYPAGT

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound dissolved in DMSO

-

Phosphocellulose paper (P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of CX-6258 in DMSO.

-

In a reaction tube, combine the respective Pim kinase, the peptide substrate, and the diluted CX-6258 or DMSO (for control).

-

Pre-incubate the mixture at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentrations should be approximately the Km value for each kinase: 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[1]

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and quantify the amount of incorporated ³²P using a scintillation counter or a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of CX-6258 and determine the IC50 value.

Antiproliferative Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative effects of CX-6258 on cancer cell lines.[6]

Materials:

-

Human cancer cell line of interest (e.g., MV-4-11, PC3)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of CX-6258 in complete culture medium.

-

Remove the overnight medium from the cells and add the medium containing the different concentrations of CX-6258. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of CX-6258 relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of CX-6258 in a mouse xenograft model.[10]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line of interest (e.g., MV-4-11, PC3)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells in sterile PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor formation and growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer CX-6258 orally at the desired dose(s) (e.g., 50 or 100 mg/kg) daily. The control group should receive the vehicle on the same schedule.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (e.g., using the formula: (length x width²)/2).

-

Monitor the body weight of the animals as an indicator of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound is a valuable research tool for investigating the role of Pim kinases in cancer biology and for the preclinical evaluation of pan-Pim kinase inhibition as a therapeutic strategy. Its well-characterized mechanism of action, potent biochemical and cellular activity, and demonstrated in vivo efficacy make it a robust compound for both in vitro and in vivo studies. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize CX-6258 in their oncological research endeavors.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride () for sale [vulcanchem.com]

- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Targets of CX-6258 Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 hydrochloride hydrate (B1144303) is a potent and orally bioavailable small molecule inhibitor that has demonstrated significant anti-proliferative activity in various cancer models. Understanding its precise molecular targets and mechanism of action is crucial for its continued development and potential clinical application. This technical guide provides an in-depth overview of the primary protein targets of CX-6258, the downstream signaling pathways it modulates, and detailed methodologies for the key experiments that have elucidated its function.

Primary Protein Targets of CX-6258

The principal targets of CX-6258 are the members of the Pim kinase family, a group of serine/threonine kinases that play a critical role in cell survival and proliferation. CX-6258 is a pan-Pim kinase inhibitor, effectively targeting all three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3][4] In addition to its potent activity against Pim kinases, CX-6258 has also shown inhibitory effects on Fms-like tyrosine kinase 3 (Flt-3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

Quantitative Inhibition Data

The inhibitory activity of CX-6258 against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) values are summarized in the table below.

| Target Protein | IC50 (nM) | Ki (nM) | Assay Type |

| Pim-1 | 5[1][2][5] | 5[6] | Radiometric Assay[1] |

| Pim-2 | 25[1][2][5] | Not Reported | Radiometric Assay[1] |

| Pim-3 | 16[1][2][5] | Not Reported | Radiometric Assay[1] |

| Flt-3 | 134 | Not Reported | Not Specified |

Signaling Pathways Modulated by CX-6258

Pim kinases are key downstream effectors of various oncogenic signaling pathways, including the JAK/STAT and PI3K/Akt pathways. By inhibiting Pim kinases, CX-6258 disrupts these pro-survival signals, leading to the induction of apoptosis and inhibition of cell proliferation.

The Pim Kinase Signaling Pathway

The following diagram illustrates the central role of Pim kinases in promoting cell survival and proliferation and how CX-6258 intervenes in this pathway.

Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of downstream targets like Bad and 4E-BP1.

A key mechanism of Pim kinase-driven cell survival is the phosphorylation and subsequent inactivation of the pro-apoptotic protein Bad at serine 112.[1] CX-6258 treatment leads to a dose-dependent decrease in the phosphorylation of Bad at this site. Furthermore, Pim kinases phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at threonine 37 and 46, which promotes protein synthesis and cell proliferation.[1] Inhibition of Pim kinases by CX-6258 also reduces the phosphorylation of 4E-BP1.[1] Another reported substrate of Pim-1 is the tumor suppressor NKX3.1, which is stabilized by phosphorylation.[2] CX-6258 treatment has been shown to decrease the stability of NKX3.1.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of CX-6258.

Cell Culture

The human acute myeloid leukemia cell line MV-4-11 and the human prostate cancer cell line PC3 are commonly used to evaluate the efficacy of CX-6258.

-

MV-4-11 Cell Culture:

-

Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Growth Conditions: Cells are maintained in suspension at a density between 1x10^5 and 1x10^6 cells/mL at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Cultures are maintained by the addition of fresh medium every 2-3 days.

-

-

PC3 Cell Culture:

-

Media: F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Growth Conditions: Cells are grown as a monolayer and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Cells are passaged when they reach 80-90% confluency using trypsin-EDTA to detach the cells.

-

Pim Kinase Inhibition Assay (Radiometric)

This assay measures the ability of CX-6258 to inhibit the phosphorylation of a substrate peptide by Pim kinases.

-

Workflow Diagram:

Caption: Workflow for the radiometric Pim kinase inhibition assay.

-

Protocol:

-

Prepare a reaction mixture containing recombinant human Pim-1, Pim-2, or Pim-3 enzyme, a substrate peptide (e.g., RSRHSSYPAGT), and varying concentrations of CX-6258 (or DMSO as a vehicle control) in a kinase buffer.

-

Initiate the reaction by adding [γ-33P]ATP. The ATP concentration is typically kept near the Km for each kinase (e.g., 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3).[1]

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Quantify the amount of incorporated 33P in the substrate peptide using a phosphor imager.

-

Calculate the percentage of inhibition for each concentration of CX-6258 and determine the IC50 value.

-

Western Blot Analysis of Protein Phosphorylation

This technique is used to assess the phosphorylation status of Pim kinase substrates, such as Bad and 4E-BP1, in cells treated with CX-6258.

-

Protocol:

-

Seed cells (e.g., MV-4-11) and allow them to adhere or grow to a suitable density.

-

Treat the cells with varying concentrations of CX-6258 or DMSO for a specified time (e.g., 2 hours).[3]

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Bad (Ser112) and anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies against the total forms of the target proteins or a loading control protein (e.g., β-actin or GAPDH).

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of CX-6258, doxorubicin (B1662922), paclitaxel (B517696), or combinations thereof for a specified duration (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values for each compound.

-

Drug Synergy Analysis

The combination index (CI) method, based on the Chou-Talalay principle, is used to determine if the combination of CX-6258 with other chemotherapeutic agents results in a synergistic, additive, or antagonistic effect.

-

Calculation: The CI is calculated using software such as CompuSyn or by applying the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell viability), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

-

Interpretation:

-

CI < 1 indicates synergism.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

CX-6258 has been shown to act synergistically with doxorubicin and paclitaxel in PC3 cells.[1]

In Vivo Tumor Xenograft Studies

These studies are performed to evaluate the anti-tumor efficacy of CX-6258 in a living organism.

-

Workflow Diagram:

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. punnettsquare.org [punnettsquare.org]

- 3. MTT (Assay protocol [protocols.io]

- 4. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the pan-Pim Kinase Inhibitor CX-6258

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 is a potent and selective, orally bioavailable, small-molecule inhibitor targeting the serine/threonine Pim kinase family (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[2] CX-6258 exhibits robust anti-proliferative activity across a range of cancer cell lines and demonstrates significant in vivo efficacy in tumor xenograft models.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of CX-6258, including detailed experimental protocols and data presented for comparative analysis.

Chemical Structure and Properties

CX-6258, also referred to as compound 13 in some literature, is an oxindole-based derivative.[2]

-

IUPAC Name: (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1,3-dihydro-2H-indol-2-one

-

Molecular Formula: C₂₆H₂₄ClN₃O₃

-

Molecular Weight: 461.94 g/mol

-

CAS Number: 1202916-90-2

-

SMILES: CN1CCN(C(=O)c2cccc(c2)c3cc(C=C4C(=O)Nc5cc(Cl)ccc45)o3)CCC1

Quantitative Data

The following tables summarize the key quantitative data for CX-6258's biochemical and cellular activities.

Table 1: Biochemical Activity of CX-6258 against Pim Kinases

| Target | IC₅₀ (nM) |

| Pim-1 | 5[3] |

| Pim-2 | 25[3] |

| Pim-3 | 16[3] |

IC₅₀ values represent the concentration of CX-6258 required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02[3] |

| PC3 | Prostate Adenocarcinoma | 0.452[2] |

| Various Human Cancer Cell Lines | Various | 0.02 - 3.7[3] |

IC₅₀ values represent the concentration of CX-6258 required to inhibit 50% of cell proliferation.

Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models

| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | 50 | 45%[2] |

| MV-4-11 | 100 | 75%[2] |

| PC3 | 50 | 51%[2] |

Mechanism of Action and Signaling Pathway

CX-6258 exerts its anti-cancer effects by directly inhibiting the catalytic activity of all three Pim kinase isoforms. Pim kinases are downstream effectors of various oncogenic signaling pathways, including the JAK/STAT pathway.[2] By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of several key downstream substrates that are critical for cell survival and proliferation. Notably, CX-6258 treatment leads to a dose-dependent reduction in the phosphorylation of Bad at serine 112 and 4E-BP1 at threonine 37/46 and serine 65.[3][4] The dephosphorylation of the pro-apoptotic protein Bad promotes apoptosis, while the dephosphorylation of 4E-BP1, a translational repressor, inhibits cap-dependent protein translation, thereby suppressing the synthesis of proteins essential for cell growth and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CX-6258.

Pim Kinase Inhibition Assay (Radiometric)

This assay quantifies the inhibitory effect of CX-6258 on the enzymatic activity of recombinant Pim kinases.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the respective recombinant human Pim kinase (Pim-1, Pim-2, or Pim-3), a peptide substrate (e.g., RSRHSSYPAGT), and ATP at a concentration near its Km for each kinase (30 μM for Pim-1, 5 μM for Pim-2, and 155 μM for Pim-3).[3]

-

Compound Incubation: Add varying concentrations of CX-6258 (or vehicle control, typically DMSO) to the reaction mixture.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.

-

Termination and Measurement: Stop the reaction and spot the mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of CX-6258 relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the anti-proliferative effect of CX-6258 on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MV-4-11, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CX-6258 or vehicle control for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add a cell viability reagent (e.g., Cell Counting Kit-8 or MTT) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of CX-6258 relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Phospho-Bad and Phospho-4E-BP1

This method is used to determine the effect of CX-6258 on the phosphorylation status of its downstream targets in cells.

-

Cell Treatment and Lysis: Treat cells (e.g., MV-4-11) with various concentrations of CX-6258 for a defined period (e.g., 2 hours).[2] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46 or Ser65), total Bad, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the dose-dependent effect of CX-6258.

In Vivo Studies

CX-6258 has demonstrated significant anti-tumor efficacy in preclinical xenograft models.[2]

-

Animal Models: Studies have utilized immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from human cancer cell lines such as the acute myeloid leukemia cell line MV-4-11 and the prostate adenocarcinoma cell line PC3.[2]

-

Dosing and Administration: CX-6258 is orally bioavailable and was administered daily via oral gavage at doses of 50 mg/kg and 100 mg/kg.[2]

-

Efficacy Measurement: Tumor growth was monitored over the course of the study, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the treatment period.

-

Tolerability: The compound was reported to be well-tolerated in the animal models.[2]

Conclusion

CX-6258 is a potent and selective pan-Pim kinase inhibitor with promising preclinical anti-cancer activity. Its well-defined mechanism of action, oral bioavailability, and in vivo efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development, particularly for hematological malignancies and solid tumors where Pim kinases are overexpressed. This guide provides essential technical information to support further investigation and drug development efforts centered on CX-6258.

References

CX-6258 Hydrochloride Hydrate: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride hydrate (B1144303) is a potent, orally bioavailable, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] Emerging from structure-activity relationship studies of oxindole-based derivatives, CX-6258 has demonstrated significant anti-proliferative activity across a range of cancer cell lines and robust in vivo efficacy in preclinical tumor models.[4][5][6] This technical guide details the discovery, mechanism of action, and preclinical development of CX-6258, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows. As of late 2025, there is no publicly available information to suggest that CX-6258 has entered formal clinical trials.

Discovery and Chemical Properties

CX-6258 was identified through a series of structure-activity relationship (SAR) analyses of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides.[6][7] This process led to the identification of a potent pan-Pim kinase inhibitor with favorable biochemical and kinase selectivity profiles.[5][7]

Chemical Structure:

-

Molecular Formula: C24H27N5O4 · HCl · H2O

-

Molecular Weight: 498.40 g/mol (hydrochloride hydrate)[1]

Mechanism of Action: Pan-Pim Kinase Inhibition

CX-6258 exerts its anti-cancer effects by inhibiting all three isoforms of the Pim kinase family.[2][3][4] Pim kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in various hematological malignancies and solid tumors.[4] By inhibiting these kinases, CX-6258 disrupts downstream signaling pathways that promote cell survival and proliferation.

Signaling Pathway

Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are also upregulated by oncogenes such as Flt3-ITD and Bcr/Abl.[4] Once expressed, Pim kinases phosphorylate and inactivate pro-apoptotic proteins like Bad, and also phosphorylate proteins involved in protein synthesis, such as 4E-BP1.[1][2][4][8] CX-6258's inhibition of Pim kinases prevents these phosphorylation events, leading to increased apoptosis and decreased protein synthesis in cancer cells.

Preclinical Data

In Vitro Activity

Table 1: Biochemical Potency of CX-6258 Against Pim Kinase Isoforms

| Target | IC50 (nM) |

| Pim-1 | 5[1][2][3][8] |

| Pim-2 | 25[1][2][3][8] |

| Pim-3 | 16[1][2][3][8] |

Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Various | Panel of human cancer cell lines | 0.02 - 3.7[1][3] |

| Acute Leukemia | Hematological Malignancy | Most sensitive to CX-6258[1][3][4] |

| PC3 | Prostate Adenocarcinoma | 0.452[4] |

Table 3: Synergistic Effects of CX-6258 with Chemotherapeutic Agents in PC3 Cells

| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) |

| CX-6258 + Doxorubicin (B1662922) | 10:1 | 0.4[1][3][4] |

| CX-6258 + Paclitaxel (B517696) | 100:1 | 0.56[1][3][4] |

In Vivo Efficacy

CX-6258 has demonstrated dose-dependent tumor growth inhibition in xenograft models of acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3).[4]

Table 4: In Vivo Efficacy of CX-6258 in Xenograft Models

| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | 50 | 45%[2][4] |

| MV-4-11 | 100 | 75%[2][4] |

| PC3 | 50 | 51%[4] |

Experimental Protocols

Pim Kinase Inhibition Assay (Radiometric)

This protocol outlines a representative method for determining the in vitro potency of CX-6258 against Pim kinases.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the respective recombinant human Pim kinase (Pim-1, Pim-2, or Pim-3), a peptide substrate (e.g., RSRHSSYPAGT), and serially diluted CX-6258 in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding [γ-33P]ATP. The ATP concentration should be near the Km for each enzyme (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[1]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution such as phosphoric acid.

-

Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while unincorporated [γ-33P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with a suitable buffer (e.g., phosphoric acid) to remove unbound ATP.

-

Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

-

Analysis: Determine the concentration of CX-6258 that inhibits 50% of kinase activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot Analysis of Phosphorylated Proteins

This protocol describes a general method to assess the effect of CX-6258 on the phosphorylation of downstream targets like Bad and 4E-BP1 in cancer cells.[4]

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., MV-4-11) to approximately 80% confluency. Treat the cells with varying concentrations of CX-6258 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).[4]

-

Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a digital imager.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the loading control to determine the dose-dependent effect of CX-6258.

Cell Viability and Synergy Assays

This protocol provides a representative method for evaluating the anti-proliferative effects of CX-6258 alone and in combination with other chemotherapeutic agents.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., PC3) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of CX-6258, a chemotherapeutic agent (e.g., doxorubicin or paclitaxel), or a combination of both at a fixed molar ratio.[4]

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a method such as the MTT assay. Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

-

Data Analysis:

-

IC50 Determination: Calculate the drug concentration that inhibits cell growth by 50% (IC50) for each single agent.

-

Synergy Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of CX-6258 in a mouse xenograft model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1 x 10^7 MV-4-11 cells) into the flank of each mouse.[9]

-

Tumor Development: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[9]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer CX-6258 orally at the desired doses (e.g., 50 and 100 mg/kg) or a vehicle control daily for a specified period (e.g., 21 days).[4]

-

Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice weekly).

-

Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Toxicity Assessment: Monitor the general health and body weight of the mice throughout the study as an indicator of treatment-related toxicity.

Conclusion

CX-6258 is a potent and selective pan-Pim kinase inhibitor that has demonstrated promising preclinical anti-cancer activity. Its ability to inhibit all three Pim isoforms, coupled with its oral bioavailability and efficacy in in vivo models, underscores its potential as a therapeutic agent.[4][10] The synergistic effects observed when combined with standard chemotherapeutics further highlight its potential role in combination therapy regimens.[4] While the transition to clinical development has not yet been publicly documented, the robust preclinical data package for CX-6258 provides a strong rationale for its continued investigation.

References

- 1. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

CX-6258 Hydrochloride Hydrate: A Technical Guide for Researchers

An In-depth Review of the Pan-Pim Kinase Inhibitor for Drug Development Professionals

Abstract

CX-6258 hydrochloride hydrate (B1144303) (CAS Number: 1353858-99-7) is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases. Pim kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of CX-6258, summarizing its biochemical and cellular activity, detailing its mechanism of action, and providing established experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and scientists in the field of oncology drug discovery and development.

Chemical and Physical Properties

CX-6258 hydrochloride hydrate is the hydrochloride salt of CX-6258. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1353858-99-7 |

| Molecular Formula | C₂₆H₂₄ClN₃O₃ · HCl · H₂O |

| Molecular Weight | 516.41 g/mol |

| Appearance | Solid |

| Storage Conditions | Store at -20°C for long-term stability. |

Mechanism of Action

CX-6258 is an ATP-competitive inhibitor of all three Pim kinase isoforms. By binding to the ATP-binding pocket of the Pim kinases, CX-6258 blocks their catalytic activity, thereby preventing the phosphorylation of downstream substrates. The Pim kinases are known to phosphorylate a number of proteins involved in cell cycle progression and apoptosis, including the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1][2] Inhibition of Pim kinases by CX-6258 leads to decreased phosphorylation of these substrates, resulting in the induction of apoptosis and inhibition of protein synthesis, ultimately leading to anti-proliferative effects in cancer cells.[1]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by CX-6258.

Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1.

Biological Activity

In Vitro Activity

CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms. The IC₅₀ values are summarized below.

| Target | IC₅₀ (nM)[1] |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

CX-6258 exhibits anti-proliferative activity against a broad range of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[1]

| Cell Line | Cancer Type | IC₅₀ (µM)[1] |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 |

| Various | Solid Tumors | 0.02 - 3.7 |

Furthermore, CX-6258 has been shown to act synergistically with standard chemotherapeutic agents.

| Combination | Cell Line | Combination Index (CI₅₀)[1] |

| CX-6258 + Doxorubicin | PC3 | 0.4 |

| CX-6258 + Paclitaxel | PC3 | 0.56 |

In Vivo Activity

Oral administration of CX-6258 has demonstrated significant tumor growth inhibition in mouse xenograft models.

| Model | Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI)[3] |

| MV-4-11 Xenograft | 50 | 45% |

| MV-4-11 Xenograft | 100 | 75% |

Experimental Protocols

Pim Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of CX-6258 against Pim kinases.

Caption: Workflow for the radiometric Pim kinase inhibition assay.

Methodology:

-

Prepare a reaction mixture containing recombinant human Pim-1, Pim-2, or Pim-3, the substrate peptide (e.g., RSRHSSYPAGT), and [γ-³²P]ATP in a suitable kinase buffer.[1]

-

Add varying concentrations of CX-6258 or vehicle control to the reaction mixture.

-

Initiate the kinase reaction and incubate at 30°C for a specified time.

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P in the substrate peptide using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of CX-6258 and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of CX-6258 on cancer cell lines.

Methodology:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CX-6258 or vehicle control for 72 hours.

-

Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of Phospho-Bad and Phospho-4E-BP1

This protocol describes the detection of changes in the phosphorylation status of Pim kinase substrates in response to CX-6258 treatment.

Caption: Workflow for Western blot analysis of Pim kinase substrates.

Methodology:

-

Treat cancer cells (e.g., MV-4-11) with various concentrations of CX-6258 for a specified time (e.g., 2-4 hours).[4]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), total Bad, and total 4E-BP1. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.[1][4]

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of CX-6258 in a mouse xenograft model.

Methodology:

-

Implant human cancer cells (e.g., MV-4-11) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer CX-6258 orally at the desired doses (e.g., 50 and 100 mg/kg) once daily.[3] The control group should receive the vehicle.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated anti-cancer activity in both in vitro and in vivo models. Its mechanism of action, involving the inhibition of key cell survival and protein synthesis pathways, makes it a promising candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a foundation for researchers to investigate the therapeutic potential of CX-6258 and other Pim kinase inhibitors.

References

- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Pan-Pim Kinase Inhibitor CX-6258 Hydrochloride Hydrate: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride hydrate (B1144303), a potent and orally bioavailable small molecule, has emerged as a significant subject of interest in oncology research. As a pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), it targets a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is implicated in the pathogenesis and progression of various hematological malignancies and solid tumors, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of CX-6258, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction

The Pim kinases are a family of constitutively active serine/threonine kinases that play a pivotal role in signaling pathways downstream of growth factors and cytokines.[1] Their activity is associated with the promotion of cell cycle progression and the inhibition of apoptosis, primarily through the phosphorylation of key substrates such as the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1] The three isoforms, Pim-1, Pim-2, and Pim-3, exhibit a degree of functional redundancy, highlighting the therapeutic rationale for a pan-Pim inhibitor.[1] CX-6258 (also known as compound 13) has been identified as a potent and selective pan-Pim kinase inhibitor with promising anti-cancer activity in preclinical models.[1][2]

Chemical and Physical Properties

CX-6258 is an oxindole-based compound.[3] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[4][5] For in vivo applications, formulations may involve solvents such as a combination of DMSO, PEG300, Tween-80, and saline, or Cremophor EL and saline.[4][5]

Table 1: Chemical Properties of CX-6258

| Property | Value |

| Synonyms | Compound 13, Pim-Kinase Inhibitor X[2][3] |

| Molecular Formula | C₂₆H₂₄ClN₃O₃[3] |

| Molecular Weight | 461.9 g/mol [3] |

| CAS Number | 1202916-90-2[3] |

| Appearance | Crystalline solid[3] |

| Solubility | DMF: 1 mg/ml, DMSO: 5 mg/ml[3] |

Mechanism of Action and Signaling Pathway

CX-6258 functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[3] By binding to the ATP-binding pocket of the Pim kinases, CX-6258 prevents the phosphorylation of their downstream substrates. This leads to the dose-dependent inhibition of the phosphorylation of the pro-survival proteins Bad at serine 112 and 4E-BP1 at serine 65 and threonine 37/46.[1][6] The inhibition of Bad phosphorylation promotes apoptosis, while the inhibition of 4E-BP1 phosphorylation suppresses protein translation, thereby hindering cell growth and proliferation.[1][6]

Preclinical Data

In Vitro Activity

CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms in biochemical assays.[5] It also exhibits robust anti-proliferative effects across a range of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[5][7]

Table 2: In Vitro Inhibitory Activity of CX-6258

| Target | IC₅₀ (nM) | Assay Type |

| Pim-1 | 5 | Radiometric[5] |

| Pim-2 | 25 | Radiometric[5] |

| Pim-3 | 16 | Radiometric[5] |

| Flt-3 | 134 | Not Specified[1] |

Table 3: Anti-proliferative Activity of CX-6258 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7[5][7] |

| PC3 | Prostate Adenocarcinoma | 0.02 - 3.7[5][7] |

| Other Human Cancer Cell Lines | Various | 0.02 - 3.7[5][7] |

In Vivo Efficacy

In vivo studies using human tumor xenograft models have demonstrated the anti-tumor efficacy of orally administered CX-6258.[1]

Table 4: In Vivo Efficacy of CX-6258 in Xenograft Models

| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| MV-4-11 | Acute Myeloid Leukemia | 50 | Daily | 45%[6] |

| MV-4-11 | Acute Myeloid Leukemia | 100 | Daily | 75%[6] |

| PC3 | Prostate Adenocarcinoma | 50 | Daily | 51%[1] |

Combination Therapy

CX-6258 has shown synergistic effects when combined with standard chemotherapeutic agents, suggesting a potential role in overcoming chemotherapy resistance.[1][5]

Table 5: Synergistic Effects of CX-6258 in Combination Therapy (PC3 Cells)

| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI₅₀) |

| CX-6258 + Doxorubicin | 10:1 | 0.40[5] |

| CX-6258 + Paclitaxel | 100:1 | 0.56[5] |

Experimental Protocols

Radiometric Kinase Assay for Pim Inhibition

This protocol is for determining the IC₅₀ of CX-6258 against Pim kinases.

Materials:

-

Recombinant human Pim-1, Pim-2, and Pim-3 enzymes

-

Peptide substrate (e.g., RSRHSSYPAGT)[5]

-

[γ-³²P]ATP

-

Kinase assay buffer

-

CX-6258 stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of CX-6258 in kinase assay buffer.

-

In a 96-well plate, add the Pim kinase enzyme, peptide substrate, and CX-6258 dilution (or DMSO for control).

-

Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentrations should be approximately 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[5]

-

Incubate the plate at 30°C for a predetermined time.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each CX-6258 concentration and determine the IC₅₀ value.

Western Blot Analysis of Phosphorylated Substrates

This protocol is for assessing the effect of CX-6258 on the phosphorylation of Bad and 4E-BP1 in cancer cells.

Materials:

-

MV-4-11 or other suitable cancer cell line

-

CX-6258 stock solution (in DMSO)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Ser65, Thr37/46), and antibodies for total Bad, total 4E-BP1, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed MV-4-11 cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).[1]

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of CX-6258.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

MV-4-11 or PC3 cancer cells

-

CX-6258 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject MV-4-11 or PC3 cells into the flank of the mice.[8]

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).[8]

-

Randomize the mice into treatment and control groups.

-

Administer CX-6258 (e.g., 50 or 100 mg/kg) or vehicle control orally on a daily basis for a specified period (e.g., 21 days).[1][6]

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Cell Viability Assay for Combination Therapy

This protocol is for assessing the synergistic effects of CX-6258 with other chemotherapeutic agents.

Materials:

-

PC3 or other suitable cancer cell line

-

CX-6258, Doxorubicin, and Paclitaxel stock solutions (in DMSO)

-

96-well plates

-

MTT or other cell viability reagent

-

Plate reader

Procedure:

-

Seed PC3 cells in 96-well plates.

-

Prepare serial dilutions of CX-6258, Doxorubicin, and Paclitaxel, both as single agents and in combination at fixed molar ratios (e.g., 10:1 for CX-6258:Doxorubicin and 100:1 for CX-6258:Paclitaxel).[5]

-

Treat the cells with the drug solutions for a specified period (e.g., 72 hours).

-

Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment condition.

-

Use software to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Conclusion

CX-6258 hydrochloride hydrate is a promising pan-Pim kinase inhibitor with demonstrated preclinical efficacy in various cancer models. Its ability to induce apoptosis and inhibit cell proliferation, both as a single agent and in combination with other therapies, warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of Pim kinase inhibition as a therapeutic strategy in oncology.

References

- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. reactionbiology.com [reactionbiology.com]

CX-6258 Hydrochloride Hydrate: A Technical Guide to its Role in Apoptosis Pathways

Abstract: CX-6258 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[1][2] The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that function as key regulators of cell survival and proliferation, primarily by suppressing apoptosis.[3] This technical guide provides an in-depth analysis of the mechanism by which CX-6258 induces apoptosis, focusing on the core signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Introduction to Pim Kinases and CX-6258

The Provirus Integration site for Moloney murine leukemia virus (Pim) kinases are considered oncogenes implicated in the tumorigenesis of both hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer. Their expression is mediated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. A primary function of Pim kinases is the suppression of apoptosis through the phosphorylation and subsequent inhibition of pro-apoptotic proteins. Given the functional redundancy and overlapping roles of the three Pim isoforms, the development of pan-Pim kinase inhibitors like CX-6258 represents a promising therapeutic strategy to overcome resistance and effectively induce cancer cell death.

Mechanism of Action: Linking Pim Kinase Inhibition to Apoptosis

CX-6258 exerts its pro-apoptotic effects by directly inhibiting the enzymatic activity of Pim kinases, which in turn disrupts a critical cell survival signaling cascade. This action ultimately leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

The Pim Kinase-Bad Signaling Axis

Pim kinases promote cell survival by directly phosphorylating and inactivating the pro-apoptotic Bcl-2 family member, Bad (Bcl-2 antagonist of cell death).[3] Specifically, CX-6258 has been shown to cause a dose-dependent inhibition of Bad phosphorylation at the Pim kinase-specific site, Serine 112 (S112).[1][4][5]

-

In an active state, Pim kinases phosphorylate Bad.

-

Phosphorylated Bad is sequestered in the cytoplasm and is unable to interact with anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL at the mitochondrial membrane.

-

CX-6258 inhibits Pim kinases, preventing the phosphorylation of Bad.

-

Unphosphorylated Bad is now free to translocate to the mitochondria, where it binds to and inhibits Bcl-2 and Bcl-xL.[6]

Induction of the Intrinsic Apoptotic Pathway

The inhibition of anti-apoptotic proteins by Bad triggers the downstream activation of the intrinsic apoptotic pathway.[6]

-

Bax/Bak Activation: By neutralizing Bcl-2/Bcl-xL, Bad allows the pro-apoptotic effector proteins Bax and Bak to activate and oligomerize on the outer mitochondrial membrane.[7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax/Bak forms pores in the mitochondrial membrane, leading to the release of apoptogenic factors, most notably cytochrome c.[6]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.[6]

-

Execution Phase: Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3 and Caspase-7, which orchestrate the systematic dismantling of the cell, leading to apoptosis.[6][8]

Quantitative Efficacy Data

The potency and efficacy of CX-6258 have been quantified in numerous preclinical studies, both as a single agent and in combination with other chemotherapeutics.

In Vitro Potency

CX-6258 demonstrates potent inhibition of all three Pim kinase isoforms and robust anti-proliferative activity against a panel of human cancer cell lines.

| Target / Cell Line | IC₅₀ Value | Reference |

| Pim-1 Kinase | 5 nM | [1][4] |

| Pim-2 Kinase | 25 nM | [1][4] |

| Pim-3 Kinase | 16 nM | [1][4] |

| Cancer Cell Lines (Panel) | 0.02 - 3.7 µM | [1] |

| PC3 (Prostate Adenocarcinoma) | 452 nM | [3] |

Synergistic Effects with Chemotherapeutics

In combination studies, CX-6258 shows synergistic cell killing effects, suggesting a role in overcoming chemoresistance. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates a synergistic effect.

| Cell Line | Combination Agent | Molar Ratio (CX-6258:Agent) | CI₅₀ Value | Reference |

| PC3 | Doxorubicin | 10:1 | 0.40 | [1] |

| PC3 | Paclitaxel | 100:1 | 0.56 | [1] |

In Vivo Antitumor Activity

Oral administration of CX-6258 leads to significant, dose-dependent tumor growth inhibition (TGI) in mouse xenograft models.

| Xenograft Model | Dose (Oral, Daily) | Tumor Growth Inhibition (TGI) | Reference |

| MV-4-11 (AML) | 50 mg/kg | 45% | [5] |

| MV-4-11 (AML) | 100 mg/kg | 75% | [5] |

| PC3 (Prostate) | 50 mg/kg | 51% |

Key Experimental Protocols

The following section details standardized protocols for key assays used to evaluate the effects of CX-6258 on cell viability, protein phosphorylation, and apoptosis.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.[9]

Methodology:

-

Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 4-24 hours.[10]

-

Drug Treatment: Expose cells to serial dilutions of CX-6258 hydrochloride hydrate (B1144303) for a specified duration (e.g., 72 hours).[10]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[9]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

-

Data Acquisition: Measure the optical density (absorbance) at 450 nm using a microplate reader.[9][10] Cell viability is expressed as a percentage relative to a vehicle-treated control.

Western Blot Analysis for Phospho-protein Levels

This technique is used to detect and quantify changes in the phosphorylation status of specific proteins, such as Bad, following treatment with CX-6258.

Methodology:

-

Cell Treatment & Lysis: Treat cells (e.g., MV-4-11) with various concentrations of CX-6258 for a set time (e.g., 2 hours).[5] Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (10-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-Bad S112) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[10]

Apoptosis Detection by Annexin V/PI Flow Cytometry

This is the gold-standard assay for quantifying apoptosis. It uses Annexin V to detect the externalization of phosphatidylserine (B164497) (an early apoptotic marker) and propidium (B1200493) iodide (PI) to identify cells with compromised membranes (late apoptotic/necrotic cells).[11]

Methodology:

-

Cell Treatment: Plate cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with CX-6258 for the desired time (e.g., 48 hours).[10]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[11]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The results are typically displayed as a quadrant plot:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Conclusion

CX-6258 hydrochloride hydrate is a potent pan-Pim kinase inhibitor that effectively triggers the intrinsic apoptotic pathway in cancer cells. Its primary mechanism involves the inhibition of Pim-mediated phosphorylation of the pro-apoptotic protein Bad. This action restores Bad's ability to antagonize anti-apoptotic Bcl-2 family members, leading to mitochondrial permeabilization and subsequent caspase activation. The robust preclinical data, including low nanomolar potency and significant in vivo tumor growth inhibition, underscore the therapeutic potential of CX-6258. The detailed protocols provided herein offer a framework for researchers to further investigate and characterize the pro-apoptotic effects of this and similar compounds in drug development settings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 7. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. ijbs.com [ijbs.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

CX-6258 Hydrochloride Hydrate: A Pan-Pim Kinase Inhibitor for Leukemia Treatment Studies

An In-depth Technical Guide

This document provides a comprehensive technical overview of CX-6258 hydrochloride hydrate (B1144303), a potent and selective pan-Pim kinase inhibitor, with a specific focus on its application in preclinical leukemia treatment research. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

CX-6258 is an orally efficacious small molecule that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3][4][5] Overexpression of Pim kinases is a known oncogenic driver in various hematological malignancies, including acute myeloid leukemia (AML), where they play a crucial role in regulating cell survival, proliferation, and resistance to apoptosis.[1] CX-6258 has demonstrated robust anti-proliferative activity in leukemia cell lines and significant tumor growth inhibition in AML xenograft models.[1][6] Furthermore, it exhibits synergistic effects when combined with standard chemotherapeutic agents, highlighting its potential as both a monotherapy and a component of combination regimens for leukemia.[1][2]

Mechanism of Action: Targeting the Pim Kinase Signaling Axis